N-(2-benzamidocyclohexyl)benzamide

Description

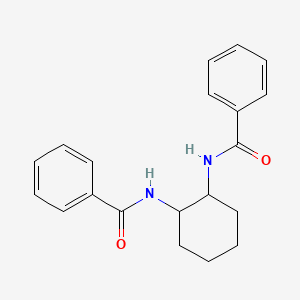

Structure

3D Structure

Properties

Molecular Formula |

C20H22N2O2 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

N-(2-benzamidocyclohexyl)benzamide |

InChI |

InChI=1S/C20H22N2O2/c23-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22-20(24)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2,(H,21,23)(H,22,24) |

InChI Key |

XGJXNIDAUZPOHW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Significance of Bis Amide Scaffolds in Organic Chemistry

The bis-amide motif, characterized by two amide functional groups within a single molecule, is a cornerstone of chemical science. Amide bonds themselves are of paramount importance, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals, natural products, and industrial polymers. emory.edu Their stability, planarity, and capacity for strong hydrogen bonding make them crucial for defining molecular structure and function. emory.eduacs.org

When two amide groups are incorporated into a single scaffold, as in N-(2-benzamidocyclohexyl)benzamide, they create a structure capable of forming well-defined, predictable hydrogen-bonding patterns. This directional intermolecular bonding is a key driver for self-assembly, leading to the formation of supramolecular structures like organogels. sigmaaldrich.com Furthermore, the two amide groups can act as a pincer-like arrangement, making bis-amide scaffolds highly effective as ligands that can coordinate to metal centers. This chelation ability is central to their application in catalysis, where they can create a specific and controlled environment around a reactive metal ion. emory.edursc.org

Relevance of Cyclohexane Frameworks in Molecular Design and Conformation

The cyclohexane (B81311) ring is a ubiquitous structural unit in organic chemistry, prized for its conformational rigidity and stereochemical richness. wikipedia.orgontosight.ai Unlike flat aromatic rings, the cyclohexane framework adopts a three-dimensional, puckered "chair" conformation to minimize strain, leading to two distinct positions for substituents: axial (pointing up or down) and equatorial (pointing outwards). rsc.orgnih.gov This well-defined geometry allows chemists to precisely control the spatial arrangement of functional groups, which is critical for applications ranging from drug design to asymmetric catalysis. nih.govsigmaaldrich.com

The trans-1,2-disubstituted cyclohexane framework, which is the core of the title compound, is particularly significant. It possesses C2 symmetry, a type of rotational symmetry that is highly desirable in the design of chiral ligands and auxiliaries for asymmetric synthesis. arkat-usa.org By attaching other chemical groups to the two amino positions of trans-1,2-diaminocyclohexane (DACH), chemists can create a rigid and predictable chiral environment. This scaffold has been instrumental in the development of highly selective catalysts for producing single-enantiomer products, which is of utmost importance in the pharmaceutical industry. acs.orgacs.org

Scope and Research Trajectories for N 2 Benzamidocyclohexyl Benzamide

Strategies for Amide Bond Formation in Bis-Benzamide Systems

The creation of the two benzamide moieties in this compound hinges on the formation of amide bonds between the amino groups of 1,2-diaminocyclohexane and two molecules of a benzoyl derivative. The most prevalent methods for this transformation fall under the categories of nucleophilic acyl substitution and condensation reactions.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a cornerstone of amide synthesis. youtube.com This reaction class involves the attack of a nucleophile, in this case, the amine group, on the electrophilic carbonyl carbon of a carboxylic acid derivative. youtube.com The reactivity of the acylating agent is a critical factor, with acyl chlorides being among the most reactive. youtube.com

A quintessential example of this pathway is the Schotten-Baumann reaction , which is widely employed for the synthesis of amides from amines and acid chlorides. testbook.comwikipedia.org This reaction is typically performed in a two-phase system consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous basic solution (commonly sodium hydroxide). wikipedia.org The base plays a dual role: it neutralizes the hydrochloric acid byproduct, preventing the protonation of the amine reactant, and it drives the equilibrium towards the formation of the amide product. byjus.com

The synthesis of this compound via the Schotten-Baumann reaction would involve the reaction of 1,2-diaminocyclohexane with two equivalents of benzoyl chloride in the presence of a base.

Representative Reaction Scheme:

Table 1: Representative Conditions for Schotten-Baumann Benzoylation of Diamines

| Parameter | Condition | Reference |

| Amine Substrate | 1,2-Diaminocyclohexane | arkat-usa.org |

| Acylating Agent | Benzoyl Chloride | youtube.com |

| Base | 10% Aqueous Sodium Hydroxide (B78521) or Pyridine (B92270) | testbook.combyjus.com |

| Solvent | Dichloromethane or Diethyl Ether/Water | wikipedia.org |

| Temperature | Room Temperature | youtube.com |

| Reaction Time | Typically 10-30 minutes | youtube.com |

The use of pyridine as a base can sometimes lead to the formation of a more powerful acylating agent from the acyl chloride, enhancing the reaction rate. byjus.com

Condensation Reactions for Amide Synthesis

Condensation reactions provide an alternative route to amide bond formation, directly coupling a carboxylic acid and an amine with the removal of a water molecule. rsc.org These reactions often require the use of a coupling agent to activate the carboxylic acid. Common condensing agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents like HATU and HBTU.

While direct condensation is a powerful tool, for a simple and efficient synthesis of a symmetric bis-amide like this compound from a readily available acyl chloride, the Schotten-Baumann approach is often more direct. However, for the synthesis of analogues with more complex or sensitive functionalities, coupling-agent-mediated condensation reactions offer milder conditions and broader substrate scope.

Stereoselective Synthesis Approaches for Cyclohexyl-Derived Amides

The commercial availability of enantiomerically pure trans-1,2-diaminocyclohexane facilitates the synthesis of chiral this compound derivatives. The resolution of the racemic trans-diamine is often achieved through the formation of diastereomeric salts with a chiral acid, such as L-(+)-tartaric acid. wisc.edu The differing solubilities of these diastereomeric salts allow for their separation by crystallization.

Once the desired stereoisomer of the diamine is obtained, the subsequent acylation reaction generally proceeds with retention of the stereochemistry at the chiral centers of the cyclohexane (B81311) ring. This allows for the synthesis of enantiomerically pure (1R,2R)- or (1S,2S)-N-(2-benzamidocyclohexyl)benzamide.

Derivatization and Structural Modification of this compound

The modular nature of the synthesis of this compound allows for extensive structural modifications to explore structure-activity relationships for various applications. These modifications can be broadly categorized into alterations of the phenyl rings and the cyclohexyl linker.

Introduction of Substituents on Phenyl Moieties

The introduction of various functional groups onto the phenyl rings of the benzamide moieties can be readily achieved by using substituted benzoyl chlorides in the initial synthesis. This approach allows for the incorporation of a wide array of electronic and steric diversity.

Table 2: Examples of Substituted Benzoyl Chlorides for Derivatization

| Substituted Benzoyl Chloride | Resulting Substituent on Phenyl Ring |

| 4-Chlorobenzoyl chloride | 4-Chloro |

| 4-Nitrobenzoyl chloride | 4-Nitro |

| 4-Methoxybenzoyl chloride | 4-Methoxy |

| 4-(Trifluoromethyl)benzoyl chloride | 4-(Trifluoromethyl) |

This strategy has been successfully employed in the synthesis of related compounds, such as N(1)-(4-chlorobenzoyl)-N(2)-(1-(1-naphthyl)ethyl)-1,2-diaminocyclohexane, demonstrating the feasibility of incorporating diverse aryl groups. nih.gov

Modifications of the Cyclohexyl Linker

Modifying the cyclohexyl linker itself presents a more complex synthetic challenge but offers another avenue for structural diversification. This can involve the use of substituted 1,2-diaminocyclohexane derivatives as starting materials. The synthesis of these substituted diamines can be accomplished through various multi-step synthetic sequences. For instance, the synthesis of N,N′-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine starts from 1,2-diaminocyclohexane and involves alkylation with a substituted benzyl (B1604629) chloride. sigmaaldrich.com While not a direct modification of the ring itself, this illustrates how the substituents on the nitrogen atoms can be altered.

More direct modifications of the cyclohexane ring, such as the introduction of alkyl or other functional groups, would require the synthesis of the corresponding substituted 1,2-diaminocyclohexanes, which can be a synthetically intensive process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would provide crucial information about the number and types of hydrogen atoms present. It would be anticipated to display signals corresponding to the protons of the two benzoyl groups and the cyclohexyl ring. The aromatic protons would likely resonate in the downfield region of the spectrum, while the protons on the cyclohexyl ring would appear in the upfield aliphatic region. The chemical shifts of the two amide (N-H) protons would also be observable and their position could be sensitive to solvent and concentration. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would indicate the number of neighboring protons, aiding in the assignment of the cyclohexyl proton signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework of this compound. Distinct signals would be expected for the carbonyl carbons of the two amide groups, the various aromatic carbons of the benzoyl rings, and the aliphatic carbons of the cyclohexyl ring. The total number of signals would indicate the degree of symmetry in the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Insights

To definitively assign the complex ¹H and ¹³C NMR spectra and to understand the three-dimensional structure of this compound in solution, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons), which is essential for tracing the proton connectivity within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting the benzoyl groups to the cyclohexyl ring via the amide linkages.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. This data is critical for determining the relative stereochemistry and preferred conformation of the molecule in solution.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide functional groups. Key vibrational modes would include the N-H stretch, typically appearing as a sharp band around 3300 cm⁻¹, and the C=O stretch (Amide I band), which is a strong absorption usually found in the region of 1630-1680 cm⁻¹. The presence of two amide functionalities might lead to a more complex set of absorptions in these regions. Other expected signals would include the C-H stretching of the aromatic and aliphatic portions of the molecule, and the C=C stretching of the aromatic rings.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound (C₂₀H₂₂N₂O₂), high-resolution mass spectrometry would be used to confirm its elemental composition by providing a highly accurate molecular weight. The fragmentation pattern observed in the mass spectrum would likely show characteristic fragments corresponding to the loss of a benzoyl group or other key structural motifs, further corroborating the proposed structure.

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would provide a definitive map of atomic positions. This would allow for the accurate determination of bond lengths, bond angles, and torsion angles. Furthermore, XRD would reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding between the amide groups of adjacent molecules, which govern the solid-state architecture.

Crystal Packing and Lattice Dynamics3.4.2. Identification of Intermolecular Interactions in the Crystalline State

However, the foundational requirement for such a discussion—the experimentally determined crystal structure—is not publicly available. Scientific analysis of a compound's crystal packing and lattice dynamics is entirely contingent on having access to its crystallographic information file (CIF), which contains the precise atomic coordinates within the unit cell. This data is obtained through techniques like X-ray crystallography.

Similarly, a definitive identification of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking within the crystalline state, requires detailed knowledge of the molecular arrangement and distances between neighboring molecules, information that is derived directly from its crystal structure.

While searches did yield results for other benzamide derivatives and isomers with the same chemical formula, this information is not transferable or applicable to this compound, as even minor structural differences can lead to vastly different crystal packing and intermolecular bonding patterns.

Therefore, until the crystal structure of this compound is determined and published in a peer-reviewed scientific journal or deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC), a scientifically accurate and detailed discussion on its crystal packing, lattice dynamics, and intermolecular interactions remains impossible.

Conformational Analysis and Intramolecular Dynamics of N 2 Benzamidocyclohexyl Benzamide

Computational Approaches to Conformational Landscape Exploration

Computational chemistry offers powerful tools to predict and analyze the conformational possibilities of a molecule. For a molecule like N-(2-benzamidocyclohexyl)benzamide, a combination of molecular mechanics and quantum mechanical methods would be employed to map its potential energy surface.

Molecular Mechanics Calculations for Energy Minimization

Molecular mechanics (MM) would be the initial step in exploring the vast conformational space of this compound. This method uses classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds—namely the C-N amide bonds and the bonds connecting the benzamide (B126) groups to the cyclohexane (B81311) ring—a large number of potential conformers can be generated. Each of these conformers would then be subjected to energy minimization to find the nearest local energy minimum on the potential energy surface. This process would provide a set of low-energy candidate structures for further, more accurate analysis.

Density Functional Theory (DFT) Based Conformational Analysis

Following the initial exploration with molecular mechanics, Density Functional Theory (DFT) calculations would be employed for a more accurate determination of the relative energies and geometric parameters of the most stable conformers. DFT is a quantum mechanical method that provides a good balance between computational cost and accuracy. By performing geometry optimizations and frequency calculations at a suitable level of theory (e.g., B3LYP with a 6-31G* basis set), one could obtain precise information on the bond lengths, bond angles, and dihedral angles of the various conformers. The relative energies of these conformers would allow for the prediction of their equilibrium populations at a given temperature.

A hypothetical data table resulting from such a DFT study might look like this:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| A | 0.00 | C1-N1-C(O)-Ph: 175.2, C2-N2-C(O)-Ph: -170.8 |

| B | 1.25 | C1-N1-C(O)-Ph: -5.3, C2-N2-C(O)-Ph: 172.1 |

| C | 2.50 | C1-N1-C(O)-Ph: 178.9, C2-N2-C(O)-Ph: 8.5 |

Note: This table is illustrative and does not represent actual experimental or computational data.

Experimental Probes of Conformational Preferences

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for validating and complementing computational findings.

Variable Temperature NMR Studies

Variable Temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes such as conformational changes and restricted bond rotation. epstem.net In the case of this compound, the rotation around the amide C-N bonds is expected to be slow on the NMR timescale at room temperature due to the partial double bond character of the amide linkage. nih.govnih.govwikipedia.org This would result in distinct NMR signals for atoms in different chemical environments in the different conformers.

As the temperature is increased, the rate of rotation around the amide bonds increases. At a certain temperature, known as the coalescence temperature, the separate signals for the interconverting conformers merge into a single, broad peak. By analyzing the line shape of the NMR signals at different temperatures, it is possible to determine the rate constants for the rotational process and subsequently calculate the activation energy (rotational barrier) for the amide bond rotation.

Solution-State Conformer Populations

The relative populations of the different conformers in solution can be determined from the integration of their respective signals in the low-temperature NMR spectra, where the exchange between conformers is slow. The relative intensities of the peaks corresponding to each conformer are directly proportional to their populations. This experimental data can then be compared with the populations predicted from the relative energies calculated using DFT.

Analysis of Amide Bond Rotational Barriers and Stereoisomerism

The energy barrier to rotation around the amide bonds is a key parameter that governs the intramolecular dynamics of this compound. This barrier arises from the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond. nih.govnih.gov

A comprehensive study would involve the synthesis and separation of the cis and trans isomers, followed by a detailed conformational analysis of each using the computational and experimental methods described above. This would allow for a complete understanding of how the stereochemistry of the cyclohexane ring influences the conformational preferences and dynamic behavior of the benzamide substituents.

Influence of the Cyclohexyl Ring Conformation on Overall Molecular Shape

In the case of a trans-1,2-disubstituted cyclohexane, the two benzamido groups can occupy either both equatorial positions (diequatorial) or both axial positions (diaxial) in the chair conformation. The diequatorial conformation is significantly more stable due to the minimization of steric hindrance. libretexts.orgopenstax.org In this arrangement, the bulky benzamido groups are directed away from the bulk of the cyclohexane ring, leading to a more extended and lower-energy molecular shape. The diaxial conformation, in contrast, would suffer from severe 1,3-diaxial interactions, making it highly unfavorable. libretexts.org Consequently, the trans isomer is expected to predominantly exist in the diequatorial conformation, resulting in a relatively rigid and well-defined molecular architecture.

Table 1: Predicted Stable Conformations of this compound Isomers

| Isomer | Cyclohexane Conformation | Substituent Positions | Predicted Stability | Overall Molecular Shape |

| trans | Chair | Diequatorial | High | Extended |

| trans | Chair | Diaxial | Low | Compact, Sterically Strained |

| cis | Chair | Axial/Equatorial | Moderate (in dynamic equilibrium) | Globular, Flexible |

Intramolecular Hydrogen Bonding Networks and Their Role in Conformational Stability

Intramolecular hydrogen bonds can play a significant role in stabilizing specific conformations of this compound. The molecule contains two amide functionalities, each with a hydrogen bond donor (N-H group) and a hydrogen bond acceptor (C=O group). The formation of hydrogen bonds between these groups can lock the molecule into a more rigid conformation than would otherwise be expected.

In the cis isomer, the spatial proximity of the axial and equatorial benzamido groups could facilitate the formation of an intramolecular hydrogen bond between the N-H of one amide and the carbonyl oxygen of the other. Such an interaction would create a cyclic substructure, significantly restricting the conformational freedom of both the benzamido side chains and the cyclohexane ring itself. This hydrogen bond would likely stabilize one of the chair conformers over the other, leading to a less dynamic system than predicted based on steric considerations alone.

The presence and strength of these intramolecular hydrogen bonds can be investigated using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as computational modeling. semanticscholar.org For instance, in IR spectroscopy, the formation of a hydrogen bond typically leads to a red-shift and broadening of the N-H stretching frequency.

Table 2: Potential Intramolecular Hydrogen Bonds in this compound

| Isomer | Potential Hydrogen Bond | Consequence |

| cis | N-H···O=C (between the two benzamido groups) | Formation of a cyclic substructure, increased rigidity, stabilization of one chair conformer. |

| trans | N-H···N or N-H···O (weak, between the two benzamido groups) | Minor contribution to conformational stability, slight restriction of side-chain rotation. |

Intermolecular Interactions and Supramolecular Chemistry of N 2 Benzamidocyclohexyl Benzamide

Characterization of Hydrogen Bonding Motifs

Hydrogen bonds are the principal architects of the supramolecular assembly of N-(2-benzamidocyclohexyl)benzamide. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) within the molecule allows for the formation of robust and directional interactions that are fundamental to its crystal packing.

π-π Stacking Interactions Between Aromatic Rings

The planar phenyl rings of the two benzamide (B126) groups in this compound are predisposed to engage in π-π stacking interactions. These non-covalent interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can vary, ranging from face-to-face to offset or edge-to-face arrangements, depending on the steric constraints imposed by the rest of the molecule, particularly the non-planar cyclohexyl ring. The interplay between hydrogen bonding and π-π stacking is a key determinant of the final supramolecular architecture, influencing properties such as crystal density and melting point.

Self-Assembly Principles and Crystal Engineering Applications

The principles of self-assembly are central to understanding how individual molecules of this compound organize into a well-ordered crystalline solid. The directional and specific nature of N-H···O hydrogen bonds, complemented by the less directional but significant π-π stacking and C-H···O interactions, drives the spontaneous formation of a thermodynamically stable supramolecular structure.

From a crystal engineering perspective, the predictable nature of the amide-amide hydrogen bonding synthon makes this compound and its derivatives attractive building blocks for the design of new materials with desired structural motifs. By modifying the substituents on the cyclohexyl or benzoyl rings, it is possible to systematically alter the intermolecular interactions and thereby control the resulting crystal packing. This control is essential for the development of materials with specific physical properties, such as polymorphism, which can have profound implications in fields like pharmaceuticals and materials science.

Molecular Recognition Phenomena (e.g., host-guest chemistry with chemical entities, not biological targets)

The structural framework of this compound, with its combination of hydrogen bonding sites and aromatic surfaces, provides the potential for molecular recognition of small chemical entities. While specific host-guest studies on this exact compound are not extensively documented in the provided search results, related benzamide-containing macrocycles have been shown to form host-guest complexes. nih.gov The amide groups can provide a binding pocket for guest molecules through hydrogen bonding, while the aromatic rings can engage in π-stacking with suitable guest species. The cyclohexyl ring, with its defined stereochemistry, can impart a degree of pre-organization and rigidity to the potential host, enhancing its selectivity for specific guests. The study of such host-guest systems is fundamental to the development of new sensors, separation technologies, and catalysts.

| Parameter | Description |

| Dominant Interaction | N-H···O Hydrogen Bonds |

| Secondary Interactions | π-π Stacking, C-H···O Hydrogen Bonds |

| Potential Interactions (Derivatives) | Halogen Bonding |

| Key Supramolecular Synthons | Amide-Amide Hydrogen Bonding Chains/Sheets |

| Applications in Crystal Engineering | Design of predictable supramolecular architectures, control of polymorphism. |

| Potential for Molecular Recognition | Formation of host-guest complexes via hydrogen bonding and π-stacking. |

Chemical Reactivity and Reaction Mechanisms of N 2 Benzamidocyclohexyl Benzamide

Reactivity at the Amide Linkages

The amide functional group is characterized by a resonance structure that delocalizes the lone pair of electrons from the nitrogen atom to the carbonyl group. nih.gov This resonance stabilization renders amides relatively unreactive compared to other carboxylic acid derivatives. libretexts.orglibretexts.org However, the amide bonds in N-(2-benzamidocyclohexyl)benzamide can undergo reaction under specific conditions, primarily through nucleophilic acyl substitution.

Hydrolysis: Like other amides, this compound can be hydrolyzed to yield benzoic acid and 1,2-diaminocyclohexane. This reaction can be carried out under either acidic or basic conditions, typically requiring heat. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. The departure of the amine as a leaving group, which is protonated under the acidic conditions, results in the formation of the carboxylic acid. libretexts.orglibretexts.org

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the amide anion, a poor leaving group, is typically the rate-determining step. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid to form a carboxylate salt. libretexts.orglibretexts.org

The general conditions for amide hydrolysis are summarized in the table below.

| Condition | Reagents | Products |

| Acidic | Strong acid (e.g., HCl, H₂SO₄), water, heat | Benzoic acid, 1,2-diaminocyclohexane salt |

| Basic | Strong base (e.g., NaOH, KOH), water, heat | Benzoate salt, 1,2-diaminocyclohexane |

Reduction: The amide groups can be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction would convert this compound into N,N'-dibenzyl-1,2-diaminocyclohexane.

Ortho-Directed Metallation and Functionalization Strategies

The benzamide (B126) moieties in this compound can be strategically functionalized using a powerful technique known as directed ortho-metalation (DoM). wikipedia.orgunblog.fr This reaction allows for the regioselective introduction of electrophiles at the position ortho to the amide group. wikipedia.orgacs.org

The amide group acts as a directed metalation group (DMG) by coordinating to an organolithium reagent, typically n-butyllithium or sec-butyllithium. wikipedia.orgunblog.fr This coordination acidifies the protons at the adjacent ortho positions on the benzene (B151609) ring, facilitating their removal by the strong base. The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce new functional groups. acs.org

The general mechanism for directed ortho-metalation is as follows:

Coordination of the organolithium reagent to the carbonyl oxygen of the benzamide. wikipedia.org

Deprotonation of the ortho-position of the benzene ring to form an aryllithium species. wikipedia.org

Quenching of the aryllithium with an electrophile.

A variety of functional groups can be introduced using this method, as shown in the table below.

| Electrophile | Introduced Functional Group |

| D₂O | Deuterium |

| Alkyl halides (R-X) | Alkyl group (R) |

| Aldehydes/Ketones | Hydroxyalkyl group |

| Carbon dioxide (CO₂) | Carboxylic acid group |

| Iodine (I₂) | Iodo group |

This strategy provides a powerful tool for the synthesis of polysubstituted aromatic compounds derived from this compound. unblog.fr

General Reaction Pathways for Bis-Amide Compounds

The presence of two amide groups in this compound opens up possibilities for intramolecular reactions and the formation of cyclic structures. The relative orientation of the two benzamide groups on the cyclohexane (B81311) ring will significantly influence the feasibility of such reactions.

Depending on the stereochemistry of the cyclohexane ring (i.e., cis or trans), the two benzamide groups may be positioned in close proximity, potentially allowing for intramolecular cyclization reactions under appropriate conditions. For instance, dehydration could theoretically lead to the formation of a cyclic imide, although this would likely require harsh conditions.

Furthermore, reactions that proceed via a stepwise mechanism, such as partial hydrolysis or functionalization, could lead to asymmetrically modified products where only one of the two benzamide groups has reacted.

Potential as a Ligand in Coordination Chemistry

The amide groups in this compound possess both nitrogen and oxygen donor atoms, making the molecule a potential ligand for coordinating to metal ions. The oxygen atom of the carbonyl group and the nitrogen atom of the amide can both act as Lewis bases. csic.es

Bis-amide compounds can act as bidentate or bridging ligands in coordination complexes. nih.gov In the case of this compound, the two benzamide groups could potentially coordinate to a single metal center, forming a chelate ring. The stability of such a complex would depend on the size of the chelate ring and the nature of the metal ion.

Alternatively, each benzamide group could coordinate to a different metal center, allowing the molecule to act as a bridging ligand to form dinuclear or polynuclear complexes. nih.gov The flexibility of the cyclohexane backbone would influence the spatial arrangement of the coordinated metal centers. The potential for this compound to act as a ligand in non-catalytic applications, such as in the formation of novel coordination polymers or materials with interesting structural properties, is an area for potential research.

Future Directions and Advanced Research Perspectives for N 2 Benzamidocyclohexyl Benzamide

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of N-(2-benzamidocyclohexyl)benzamide often involves multi-step procedures with moderate to good yields. However, future research is geared towards the development of more atom-economical and environmentally benign synthetic routes. This includes the exploration of one-pot syntheses, the use of greener solvents, and the development of catalytic systems that can promote the reaction with higher efficiency and selectivity.

One area of interest is the use of microwave-assisted organic synthesis (MAOS) to accelerate reaction times and potentially improve yields. Additionally, flow chemistry presents an opportunity for the continuous and scalable production of this compound, offering better control over reaction parameters and enhanced safety.

Researchers are also investigating the use of novel catalysts, such as metal-organic frameworks (MOFs) and nanocatalysts, to facilitate the amidation reactions. These catalysts could offer higher activity, selectivity, and recyclability compared to traditional homogeneous catalysts.

A key objective is to minimize the generation of waste and the use of hazardous reagents, aligning with the principles of green chemistry. This involves exploring alternative acylating agents to the commonly used benzoyl chloride, which can generate stoichiometric amounts of hydrochloride waste.

Advanced Computational Modeling and Simulation Techniques

Computational chemistry offers powerful tools to understand the structure, properties, and reactivity of this compound at a molecular level. Density Functional Theory (DFT) calculations can be employed to predict its conformational preferences, vibrational frequencies, and electronic properties. These theoretical insights can complement experimental data and guide the design of new derivatives with tailored properties.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or when incorporated into a material. This can be particularly useful for understanding its self-assembly behavior and its interactions with other molecules.

Furthermore, computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new compounds with desired properties for specific applications, such as enhanced binding affinity for a particular analyte in a chemo-sensor.

Exploration of Supramolecular Architectures and Functional Materials

Researchers are exploring how modifications to the benzoyl groups or the cyclohexane (B81311) ring can be used to control the self-assembly of these molecules into one-, two-, or three-dimensional networks. These supramolecular architectures can exhibit interesting properties, such as porosity, which could be exploited for gas storage or separation applications.

The incorporation of this compound into polymeric materials is another promising area of research. It can be used as a cross-linking agent to enhance the mechanical properties of polymers or as a functional monomer to introduce specific recognition sites.

Applications in Chemo-Sensors and Molecular Devices (non-therapeutic)

The ability of this compound to form hydrogen bonds and participate in other non-covalent interactions makes it a candidate for the development of chemo-sensors. The amide groups can act as binding sites for specific anions or cations. Upon binding, a change in the spectroscopic properties of the molecule, such as its fluorescence or UV-Vis absorption, could be observed, providing a detectable signal.

Future research will focus on designing and synthesizing derivatives of this compound with enhanced selectivity and sensitivity for specific analytes of environmental or industrial importance. This may involve the incorporation of fluorophores or chromophores into the molecular structure.

Furthermore, the self-assembly properties of this compound could be harnessed to create ordered thin films or surfaces for the development of molecular devices. These could include molecular switches, where the conformation of the molecule can be reversibly changed by an external stimulus, such as light or a change in pH.

Investigation of Reaction Mechanisms with Advanced Spectroscopic Probes

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies. Advanced spectroscopic techniques can provide valuable insights into the transient intermediates and transition states involved in these reactions.

In situ spectroscopic methods, such as ReactIR (Fourier Transform Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance), can be used to monitor the progress of reactions in real-time, providing kinetic and mechanistic data.

Time-resolved spectroscopic techniques, such as pump-probe spectroscopy, can be employed to study the ultrafast dynamics of photo-induced processes in this compound derivatives, which is relevant for their potential application in molecular devices.

By combining experimental data from these advanced spectroscopic probes with computational modeling, a comprehensive picture of the reaction pathways can be obtained, paving the way for the rational design of more efficient and selective chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.